3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that features a bromophenyl group, a furyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group, followed by the introduction of a furyl group through a coupling reaction. The final step involves the formation of the propanamide linkage with the fluorophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl or furyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide is unique due to the combination of its bromophenyl, furyl, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
853330-82-2 |
---|---|
Molecular Formula |
C19H15BrFNO2 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C19H15BrFNO2/c20-14-3-1-13(2-4-14)18-11-9-17(24-18)10-12-19(23)22-16-7-5-15(21)6-8-16/h1-9,11H,10,12H2,(H,22,23) |
InChI Key |
CTFXPHRNUBZSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.